molecular formula C20H15FN2O B13078258 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile

Cat. No.: B13078258
M. Wt: 318.3 g/mol
InChI Key: KFDAOXOKRIXUOQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a p-tolyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then subjected to a cyclization reaction with malononitrile and methanol under basic conditions to yield the desired nicotinonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18FN3O
  • Molecular Weight : 321.36 g/mol

This structure features a fluorophenyl group, a methoxy group, and a p-tolyl moiety attached to a nicotinonitrile backbone, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of nicotinonitrile have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1166.76Induces apoptosis
Compound BA549193.93Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. Studies indicate that derivatives containing a pyridine or piperazine core can exhibit significant antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus44 nM
Compound DEscherichia coli100 µM
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial survival.
  • Cell Cycle Modulation : Evidence suggests that these compounds may interfere with the cell cycle, leading to growth arrest in cancer cells.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related nicotinonitrile derivatives on HCT116 colon cancer cells, compound 7f demonstrated an IC50 value of 6.76 µg/mL, indicating potent anticancer activity. The study utilized flow cytometry to analyze cell cycle distribution, revealing significant accumulation in the G1/S phase post-treatment.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their MIC values, with some exhibiting lower MICs than standard antibiotics, highlighting their potential as new therapeutic agents.

Properties

Molecular Formula

C20H15FN2O

Molecular Weight

318.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methoxy-6-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H15FN2O/c1-13-3-5-15(6-4-13)19-11-17(14-7-9-16(21)10-8-14)18(12-22)20(23-19)24-2/h3-11H,1-2H3

InChI Key

KFDAOXOKRIXUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)OC

Origin of Product

United States

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